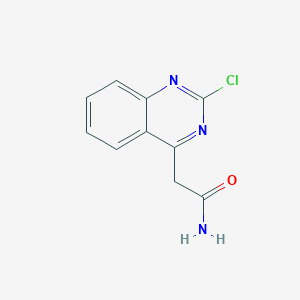

2-(2-Chloroquinazolin-4-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroquinazolin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-10-13-7-4-2-1-3-6(7)8(14-10)5-9(12)15/h1-4H,5H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBENSHGDVIJNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596143 | |

| Record name | 2-(2-Chloroquinazolin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425638-74-0 | |

| Record name | 2-Chloro-4-quinazolineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425638-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroquinazolin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Quinazolineacetamide, 2-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chloroquinazolin-4-yl)acetamide

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides an in-depth, scientifically grounded methodology for the synthesis and characterization of 2-(2-Chloroquinazolin-4-yl)acetamide, a key intermediate for the development of advanced quinazoline derivatives. We will explore the strategic synthesis from common starting materials, elucidate the chemical principles governing each transformation, and detail the analytical techniques required for structural confirmation and purity assessment. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds that exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] The Food and Drug Administration (FDA) has approved several quinazoline-based drugs, such as gefitinib and erlotinib, which function as tyrosine kinase inhibitors for cancer therapy.[2]

The molecule this compound (C₁₀H₈ClN₃O, MW: 221.64 g/mol ) is a versatile synthetic building block.[5] The chloro-substituent at the C2 position and the acetamide group at the C4 position provide two distinct points for further chemical modification, enabling the construction of diverse molecular libraries for drug screening. Understanding its synthesis is fundamental to leveraging its potential in medicinal chemistry.

Strategic Approach to Synthesis: A Multi-Step Pathway

The synthesis of this compound is best approached through a logical, multi-step sequence starting from readily available precursors. The overall strategy involves the initial construction of the quinazoline core, followed by functionalization to install the required chloro and acetamide moieties.

Figure 1: Overall synthetic workflow for this compound.

Part I: Synthesis of Key Intermediates

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

The foundational step is the cyclization of anthranilic acid to form the stable quinazoline-2,4(1H,3H)-dione. This reaction is a classic example of heterocyclic synthesis and can be achieved efficiently.

-

Principle: The reaction proceeds via the formation of an N-acylurea derivative from anthranilic acid, which then undergoes an intramolecular cyclization (condensation) to form the bicyclic quinazoline dione. Using potassium cyanate in an aqueous medium is an eco-friendly and efficient method.[6][7] First, the anthranilic acid reacts with potassium cyanate to form a urea derivative. Subsequent addition of a base like NaOH promotes the cyclization, and a final acidification yields the desired product.[7]

-

Protocol: A detailed, scalable one-pot protocol has been reported where anthranilic acid is reacted with potassium cyanate in water. The pH is then adjusted with NaOH to facilitate cyclization, and the final product is precipitated by acidification with HCl and collected by simple filtration.[8]

Step 2: Synthesis of 2,4-Dichloroquinazoline

This intermediate is crucial as it activates the C2 and C4 positions for subsequent nucleophilic substitution.

-

Principle: Quinazoline-2,4(1H,3H)-dione exists in a tautomeric equilibrium with its di-enol form. The chlorination reaction involves treating the dione with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline.[9] The POCl₃ converts the hydroxyl groups of the enol form into chlorophosphate esters, which are excellent leaving groups, and are subsequently displaced by chloride ions to yield 2,4-dichloroquinazoline.[10]

-

Causality Behind Reagent Choice: POCl₃ is a powerful and cost-effective dehydrating and chlorinating agent, making it ideal for this transformation. The reaction is typically performed under reflux to ensure it goes to completion.[9]

Part II: Synthesis of the Target Compound

The conversion of 2,4-dichloroquinazoline to the final product hinges on a regioselective nucleophilic aromatic substitution (SₙAr) reaction.

The Principle of Regioselectivity in Quinazolines

The two chlorine atoms on the 2,4-dichloroquinazoline ring exhibit different reactivities. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[11] This regioselectivity is well-documented and is the cornerstone of synthetic strategies involving this intermediate.[12][13]

-

Mechanistic Insight: The increased reactivity at C4 can be attributed to the superior ability of the adjacent nitrogen atom at position 3 (N3) to stabilize the negative charge of the Meisenheimer complex formed during the nucleophilic attack. Attack at C4 allows the negative charge to be delocalized onto the electronegative N3 without significantly disrupting the aromaticity of the fused benzene ring. This leads to a lower activation energy for substitution at C4 compared to C2.[11][12] Forcing conditions, such as higher temperatures, are typically required to substitute the second chlorine at the C2 position.[11][14]

Figure 2: Rationale for the regioselective nucleophilic attack at the C4 position.

Step 3: Synthesis via Malonic Ester Condensation

A robust method to introduce the acetamide side chain involves a malonic ester synthesis followed by functional group transformations.

-

Principle: This classic carbon-carbon bond-forming strategy utilizes the nucleophilicity of the enolate of diethyl malonate. The enolate, generated by a base such as sodium ethoxide, attacks the highly electrophilic C4 position of 2,4-dichloroquinazoline to displace the chloride ion, forming diethyl 2-(2-chloroquinazolin-4-yl)malonate.

-

Subsequent Transformations:

-

Saponification: The diester is hydrolyzed to a dicarboxylic acid using aqueous base (e.g., NaOH), followed by acidification.

-

Decarboxylation: The resulting malonic acid derivative is unstable to heat and readily loses carbon dioxide upon warming to yield 2-(2-chloroquinazolin-4-yl)acetic acid.

-

Amidation: The carboxylic acid is converted to the final acetamide. This can be achieved by first activating the acid, for instance, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with aqueous ammonia.

-

Part III: Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Key expected signals include two singlets in the amide region (for the -NH₂ protons), a singlet for the methylene (-CH₂-) protons, and a series of multiplets in the aromatic region corresponding to the four protons on the benzene ring of the quinazoline core.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbon of the amide, the methylene carbon, and the various aromatic and heterocyclic carbons of the quinazoline ring system.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight. The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 222. A characteristic isotopic pattern for the presence of one chlorine atom ([M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio) provides strong evidence for the compound's identity.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Expected characteristic absorption bands include N-H stretching for the amide group (~3200-3400 cm⁻¹), C=O stretching of the amide (~1650-1680 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

Summary of Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), Methylene -CH₂- (δ ~4.0 ppm), Amide -NH₂ (δ ~7.0-7.5 ppm, broad singlets).[16] |

| ¹³C NMR | Amide C=O (~170 ppm), Aromatic/Heterocyclic Carbons (120-165 ppm), Methylene -CH₂- (~45 ppm). |

| MS (ESI) | [M+H]⁺ at m/z 222, with an isotopic peak at m/z 224 (ratio ~3:1). |

| IR (cm⁻¹) | ~3350, 3180 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1610 (C=N stretch), ~770 (C-Cl stretch). |

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous chemicals such as POCl₃ and SOCl₂. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 6.1: Synthesis of 2,4-Dichloroquinazoline

-

To a round-bottom flask, add quinazoline-2,4(1H,3H)-dione (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (10 eq) followed by a catalytic amount of N,N-dimethylaniline (0.1 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 4-6 hours.[9] The reaction should be monitored by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid product under vacuum. The crude 2,4-dichloroquinazoline can be purified by recrystallization from ethanol.

Protocol 6.2: Synthesis of this compound

-

Malonate Addition: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol. To this solution, add diethyl malonate (1.2 eq) dropwise at 0 °C. Stir for 30 minutes, then add a solution of 2,4-dichloroquinazoline (1.0 eq) in ethanol. Allow the reaction to stir at room temperature overnight.

-

Work-up: Remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain crude diethyl 2-(2-chloroquinazolin-4-yl)malonate.

-

Hydrolysis & Decarboxylation: Reflux the crude diester in a 10% aqueous NaOH solution for 2-3 hours. Cool the solution in an ice bath and acidify with concentrated HCl until pH ~2. Gently heat the solution to 50-60 °C until effervescence (CO₂ evolution) ceases. Cool and collect the precipitated 2-(2-chloroquinazolin-4-yl)acetic acid by filtration.

-

Amidation: Suspend the dried carboxylic acid (1.0 eq) in thionyl chloride (5 eq) and reflux for 2 hours. Remove the excess SOCl₂ under vacuum. Carefully add the resulting crude acyl chloride to a flask containing ice-cold concentrated aqueous ammonia with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Purify the crude this compound by recrystallization from a suitable solvent like ethanol or isopropanol.

Conclusion and Future Outlook

This guide has detailed a reliable and logical synthetic pathway for this compound, grounded in fundamental principles of organic chemistry. The key to this synthesis is the controlled, regioselective functionalization of the quinazoline core, leveraging the inherent reactivity differences between the C2 and C4 positions. The characterization data outlined provides a clear framework for validating the successful synthesis of this valuable intermediate. As a versatile building block, this compound will continue to be a molecule of high interest for researchers and scientists dedicated to the discovery of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 16. 2-(2-CHLOROQUINAZOLINE-4-YL)-ACETAMIDE(425638-74-0) 1H NMR [m.chemicalbook.com]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-(2-Chloroquinazolin-4-yl)acetamide

Foreword: The Quinazoline Scaffold - A Cornerstone of Modern Therapeutics

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast library of biologically active compounds.[1][2] Its rigid, planar structure provides a versatile framework for the strategic placement of functional groups, enabling interaction with a wide array of biological targets. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] In oncology, they are particularly renowned as inhibitors of protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR), where compounds like gefitinib and erlotinib have revolutionized the treatment of certain cancers.[4] This guide delves into the potential mechanism of action of a specific, less-characterized derivative, 2-(2-Chloroquinazolin-4-yl)acetamide, by synthesizing data from related compounds and proposing a roadmap for its experimental validation.

Deconstructing this compound: A Molecule of Interest

The structure of this compound presents two key features that likely dictate its biological activity: the reactive 2-chloroquinazoline core and the hydrogen-bonding-capable acetamide side chain. The chlorine atom at the 2-position of the quinazoline ring is an electrophilic center, susceptible to nucleophilic attack from amino acid residues within a protein's binding pocket, suggesting the potential for covalent bond formation.[5] The acetamide moiety, with its amide functionality, can participate in crucial hydrogen bond interactions, contributing to the molecule's binding affinity and specificity for its target.[6]

A plausible synthetic route for this compound can be extrapolated from the synthesis of similar compounds.[4][7] A potential starting material, 2-amino-N-methylbenzamide, could undergo cyclization with chloroacetonitrile to form the quinazolinone core, followed by chlorination to yield the final product.

Proposed Mechanisms of Action: A Hypothesis-Driven Exploration

Given the lack of direct studies on this compound, we propose two primary putative mechanisms of action based on the extensive literature on related quinazoline derivatives.

Putative Mechanism 1: Irreversible Kinase Inhibition

A compelling hypothesis is that this compound acts as a covalent, irreversible inhibitor of protein kinases. The 2-chloroquinazoline moiety can serve as a "warhead," reacting with a nucleophilic residue, typically a cysteine, in the ATP-binding site of a kinase. This covalent modification leads to the permanent inactivation of the enzyme.

Several lines of evidence support this hypothesis:

-

Known Quinazoline Kinase Inhibitors: The quinazoline scaffold is a well-established ATP-mimetic, targeting the hinge region of the kinase domain.[4]

-

Reactivity of the 2-Chloro Group: The chlorine atom at the C2 position of the quinazoline ring is an electrophilic site, making it susceptible to nucleophilic attack.[5]

-

Precedent for Covalent Kinase Inhibitors: A number of successful kinase inhibitors, such as afatinib and ibrutinib, employ a covalent mechanism of action, which can offer advantages in terms of potency and duration of action.

Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): A primary target for many quinazoline-based anticancer drugs.[4]

-

Janus Kinase 2 (JAK2): Dysregulation of the JAK2/STAT3 signaling pathway is implicated in various cancers. Some quinazoline derivatives have been shown to inhibit this pathway.

-

Other Tyrosine Kinases: The compound could potentially target other kinases with a suitably positioned nucleophilic residue in their active site.

The proposed mechanism of covalent kinase inhibition is depicted in the following signaling pathway diagram:

Caption: Proposed Covalent Inhibition of EGFR Signaling.

Putative Mechanism 2: Non-Covalent Inhibition of Other Cellular Targets

Alternatively, this compound may act through a non-covalent mechanism, targeting other enzymes or proteins critical for cancer cell survival. The acetamide side chain could play a dominant role in this scenario, forming key hydrogen bonds within the target's binding site.

Potential Non-Covalent Targets:

-

Enzymes in Nucleotide Metabolism: Some quinazoline derivatives are known to inhibit enzymes involved in DNA and RNA synthesis.

-

Proteins Involved in Apoptosis Regulation: The compound could directly interact with proteins that regulate programmed cell death.

Experimental Validation: A Step-by-Step Guide

To elucidate the true mechanism of action of this compound, a systematic experimental approach is required. The following protocols are designed to test the proposed hypotheses.

In Vitro Kinase Inhibition Assays

These assays will determine if the compound directly inhibits the activity of specific kinases.

Protocol: EGFR Kinase Inhibition Assay (Luminescence-based)

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in kinase assay buffer.

-

Prepare solutions of recombinant human EGFR, a suitable peptide substrate, and ATP in kinase assay buffer.

-

-

Assay Procedure:

-

Add the compound dilutions to the wells of a 384-well plate.

-

Add the EGFR enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). Luminescence is proportional to kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.

-

A similar protocol can be adapted for other kinases, such as JAK2.[8][9]

Cellular Pathway Analysis

Western blotting can be used to assess the effect of the compound on specific signaling pathways within cancer cells.

Protocol: Western Blot for JAK2/STAT3 Pathway

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., A549, a human lung carcinoma cell line) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Include a vehicle control (DMSO) and a positive control (a known JAK2 inhibitor).

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total JAK2, phosphorylated JAK2 (p-JAK2), total STAT3, and phosphorylated STAT3 (p-STAT3).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

-

Detection and Analysis:

A decrease in the levels of p-JAK2 and p-STAT3 would indicate inhibition of the JAK2/STAT3 pathway.

Covalent Binding Assays

Mass spectrometry is a powerful tool to determine if the compound forms a covalent adduct with its target protein.

Protocol: Intact Protein Mass Spectrometry

-

Incubation:

-

Incubate the purified target protein (e.g., EGFR) with an excess of this compound.

-

Include a control sample with the protein and vehicle (DMSO).

-

-

Sample Preparation:

-

Remove the excess, unbound compound using a desalting column.

-

-

Mass Spectrometry Analysis:

-

Analyze the samples using a high-resolution mass spectrometer (e.g., ESI-Q-TOF).

-

-

Data Analysis:

The following workflow diagram illustrates the experimental approach to validate the proposed mechanisms:

Caption: Experimental Workflow for Mechanism of Action Studies.

Data Presentation and Interpretation

The results from the proposed experiments should be carefully analyzed and presented.

| Experiment | Anticipated Outcome for Covalent Kinase Inhibition | Anticipated Outcome for Non-Covalent Inhibition |

| In Vitro Kinase Assay | Low IC50 value, time-dependent inhibition | Moderate to high IC50 value, no time-dependence |

| Cell Proliferation Assay | Potent inhibition of cancer cell growth | Variable inhibition of cancer cell growth |

| Western Blot Analysis | Decreased phosphorylation of target kinase and downstream effectors | Variable effects on signaling pathways |

| Mass Spectrometry | Mass increase of the target protein corresponding to the compound's MW | No change in the mass of the target protein |

Conclusion and Future Directions

The exploration of this compound's mechanism of action is a scientifically compelling endeavor. The proposed hypotheses, grounded in the extensive knowledge of the quinazoline scaffold, provide a solid foundation for investigation. The detailed experimental protocols outlined in this guide offer a clear path to elucidating its biological activity. Should the compound prove to be a potent and selective covalent inhibitor, it could represent a valuable lead for the development of novel anticancer therapeutics. Further studies would then be warranted to investigate its in vivo efficacy, pharmacokinetic properties, and safety profile.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]

- 10. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]

- 11. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activities of Quinazoline Acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold, a fused bicyclic aromatic system composed of a benzene ring and a pyrimidine ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically approved drugs.[1][2] Among the vast library of quinazoline analogues, those bearing an acetamide moiety have garnered significant attention for their potent and diverse biological activities. This guide provides an in-depth exploration of the multifaceted biological landscape of quinazoline acetamide derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in the field of drug discovery and development.

I. Anticancer Activity: Targeting the Engines of Cell Proliferation

Quinazoline acetamide derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell signaling and proliferation.[3][4] Two of the most significant mechanisms of action are the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.

Mechanism of Action: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[5] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinazoline-based compounds have proven to be highly effective EGFR inhibitors, with several, such as gefitinib and erlotinib, gaining FDA approval for the treatment of non-small-cell lung cancer.[5] The quinazoline core serves as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the EGFR kinase domain and block its activity.[5]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle.[6] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Some quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer efficacy of quinazoline acetamide derivatives is significantly influenced by the nature and position of substituents on both the quinazoline ring and the acetamide side chain.

-

Substitution at the 4-position of the quinazoline ring: An anilino group at this position is crucial for EGFR inhibitory activity. Substitutions on this aniline ring, particularly with small lipophilic groups, can enhance potency.[5]

-

Substitution at the 6- and 7-positions of the quinazoline ring: The introduction of solubilizing groups, such as methoxy or ethoxy, at these positions often improves pharmacokinetic properties and cellular activity.[5]

-

The Acetamide Moiety: The nature of the substituent on the acetamide nitrogen can modulate activity. For instance, attaching various heterocyclic rings or substituted phenyl groups can lead to compounds with potent and selective anticancer effects.[7] The linker between the quinazoline core and the acetamide group also plays a role in determining the binding affinity to the target protein.[5]

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Compound 9b | HCT-116 | 0.045 | EGFR | [7] |

| Compound 8b | HCT-116 | 0.07 | EGFR | [7] |

| Compound 20 | MCF-7 | 3 | EGFR | [5] |

| Compound 20 | HepG2 | 12 | EGFR | [5] |

| Compound 5f | SiHA | - | - | [3] |

| Compound 5g | MCF-7 | - | - | [3] |

| Compound 21 | HeLa | 1.85-2.81 | - | [8] |

| Compound 22 | HeLa | 1.85-2.81 | - | [8] |

| Compound 23 | HeLa | 1.85-2.81 | - | [8] |

| Compound 37 | MCF-7 | 2.86 | EGFR | [9] |

| Compound 37 | HepG-2 | 5.9 | EGFR | [9] |

| Compound 37 | A549 | 14.79 | EGFR | [9] |

| Compound 53 | MCF-7 | 2.09 | - | [9] |

| Compound 53 | HepG-2 | 2.08 | - | [9] |

Note: '-' indicates that the specific IC50 value was not provided in the abstract, but the compound was highlighted for its excellent cytotoxicity.

Experimental Protocols: Anticancer Activity Evaluation

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline acetamide derivatives and incubate for 48-72 hours.[10]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[10]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Protocol:

-

Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at 4°C for at least 30 minutes.[12]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[12]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

II. Antimicrobial Activity: Combating Pathogenic Microbes

Quinazoline acetamide derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][13] Their mechanism of action in microorganisms is often attributed to the inhibition of essential enzymes, such as DNA gyrase.[14]

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, which is a crucial step in these processes.[14] By inhibiting DNA gyrase, quinazoline derivatives can disrupt these vital cellular functions, leading to bacterial cell death.[14]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

Substitutions on the Quinazoline Ring: The presence of electron-withdrawing groups on the quinazoline nucleus can enhance antimicrobial activity.

-

The Acetamide Moiety: The nature of the substituent on the acetamide nitrogen is critical. Aromatic and heteroaromatic rings have been shown to be favorable for activity. For instance, a 2-(3-(3,4-dichlorophenyl)-3,4-dihydro-4-oxoquinazolin-2-ylthio)-N-(4-methylthiazol-2-yl)acetamide was found to be a potent antiviral agent.[1]

Quantitative Data: Antimicrobial Activity

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| 2-thioxoquinazolin-4-one derivatives | S. aureus, E. coli | - | [13] |

| Quinazolinone-pyrazole hybrids | Various bacteria and fungi | - | [14] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare serial twofold dilutions of the quinazoline acetamide derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Quinazoline acetamide derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16]

Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[16] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some quinazoline acetamide derivatives have been designed as selective COX-2 inhibitors, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[15]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

-

Substitution at the 3-position of the quinazolinone ring: Conjugating known anti-inflammatory moieties like ibuprofen or indole acetamide at this position has led to potent and selective COX-2 inhibitors.[15]

-

Substituents on the Phenyl Ring at the 2-position: The nature of substituents on the 2-phenyl ring can influence the selectivity for COX-2 over COX-1.

-

The Acetamide Linker: The length and flexibility of the acetamide linker can impact the binding affinity to the COX active site.

Quantitative Data: In Vivo Anti-inflammatory Activity

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Compound 4b | - | Similar to Celecoxib | [15] |

| Compound 7c | - | Similar to Celecoxib | [15] |

| Compound 13b | - | Similar to Celecoxib | [15] |

| Compound 5 | 50 | 65 | [17] |

| Compound 6 | 50 | 85 | [17] |

| Compound 11 | 50 | 57.74 | [17] |

Note: '-' indicates that the specific dose was not provided in the abstract, but the activity was compared to a standard drug.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used in vivo model of acute inflammation. Injection of carrageenan into the rat paw induces an inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a compound is assessed by its ability to reduce this edema.

Protocol:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the quinazoline acetamide derivative orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

IV. Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several quinazoline derivatives have been investigated for their anticonvulsant properties.[18][19][20]

Mechanism of Action

The exact mechanism of anticonvulsant action for many quinazoline acetamide derivatives is still under investigation, but it is often hypothesized to involve the modulation of GABAergic neurotransmission.[21] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic activity can reduce neuronal hyperexcitability and suppress seizures. Molecular docking studies have suggested that some quinazoline derivatives may bind to the GABA-A receptor.[18]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

-

Substituents on the Quinazolinone Ring: The presence of certain substituents at various positions of the quinazolinone ring can significantly influence anticonvulsant activity.

-

The Acetamide Side Chain: The nature of the substituent on the acetamide nitrogen can impact the potency and neurotoxicity profile of the compounds.[20] The incorporation of amino acids into the structure has been explored to improve bioavailability and activity.[20]

Quantitative Data: Anticonvulsant Activity

| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |

| Compound 5f | 28.90 | - | [20] |

| Compound 5b | 47.38 | - | [20] |

| Compound 5c | 56.40 | - | [20] |

| Compound 8 | - | 0.248 (mmol/kg) | [19] |

| Compound 13 | - | 0.239 (mmol/kg) | [19] |

| Compound 19 | - | 0.338 (mmol/kg) | [19] |

| Compound 12 | 457 | - | |

| Compound 38 | 251 | - |

Note: '-' indicates that the data was not provided for that specific test in the abstract.

Experimental Protocols: Anticonvulsant Screening

Principle: This model induces generalized tonic-clonic seizures via electrical stimulation and is used to identify compounds that prevent seizure spread.

Protocol:

-

Animal Preparation: Use mice or rats.

-

Compound Administration: Administer the test compound.

-

Electrical Stimulation: Deliver a maximal electrical stimulus (e.g., 50 mA for mice) via corneal electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

-

ED50 Determination: Determine the dose that protects 50% of the animals (ED50).

Principle: This chemical-induced seizure model is used to identify compounds that raise the seizure threshold. PTZ is a GABA-A receptor antagonist.

Protocol:

-

Animal Preparation: Use mice.

-

Compound Administration: Administer the test compound.

-

PTZ Injection: Inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

-

Observation: Observe the animals for the onset of clonic seizures.

-

Protection Assessment: A compound is considered protective if it prevents the occurrence of clonic seizures.

-

ED50 Determination: Determine the dose that protects 50% of the animals (ED50).

V. General Synthesis Strategies

The synthesis of quinazoline acetamide derivatives typically involves a multi-step process. A common approach starts with the construction of the quinazoline or quinazolinone core, followed by the introduction of the acetamide side chain.

Synthesis of the Quinazolinone Core

A widely used method for synthesizing the 4(3H)-quinazolinone ring is the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide.

Introduction of the Acetamide Moiety

The acetamide side chain can be introduced at various positions of the quinazoline ring. For example, 2-mercapto-4(3H)-quinazolinone can be S-alkylated with a haloacetamide derivative. Alternatively, an amino-substituted quinazolinone can be acylated with a suitable acyl chloride or carboxylic acid.[3]

Conclusion

Quinazoline acetamide derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents is well-documented, with ongoing research continuing to uncover new therapeutic potentials. The modular nature of their synthesis allows for extensive structural modifications, providing a rich platform for the development of potent and selective drug candidates. This guide has provided a comprehensive overview of the current state of knowledge on these fascinating molecules, from their mechanisms of action and structure-activity relationships to detailed experimental protocols for their biological evaluation. It is our hope that this resource will serve as a valuable tool for researchers and scientists dedicated to the discovery and development of novel therapeutics based on the quinazoline acetamide scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]

- 6. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2-[thio]acetamide linked quinazoline/1,2,4-triazole/chalcone hybrids: Design, synthesis, and anticancer activity as EGFR inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journaljpri.com [journaljpri.com]

- 19. researchgate.net [researchgate.net]

- 20. acgpubs.org [acgpubs.org]

- 21. oaji.net [oaji.net]

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 2-Chloroquinazoline Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-chloroquinazoline analogs, a class of compounds that has garnered significant attention in medicinal chemistry for its broad therapeutic potential. From their synthesis to their diverse biological activities, we will dissect the critical structural features that govern the efficacy of these molecules, offering insights for the rational design of novel drug candidates. The quinazoline core, a fusion of a benzene and a pyrimidine ring, serves as a privileged scaffold, and the introduction of a chlorine atom at the 2-position provides a reactive handle for extensive chemical modification, paving the way for a vast chemical space with diverse pharmacological profiles.[1][2]

The Quinazoline Core: A Foundation for Diverse Bioactivity

The quinazoline ring system is a cornerstone in the development of therapeutic agents, with numerous derivatives approved for clinical use.[3][4] Its rigid, planar structure provides an ideal framework for interaction with various biological targets. The properties and biological activities of quinazoline derivatives are profoundly influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[2] SAR studies have consistently highlighted the significance of substitutions at the 2, 6, and 8-positions in dictating the pharmacological effects of these compounds.[2]

Synthesis of the 2-Chloroquinazoline Scaffold: The Gateway to Analogs

The journey into the SAR of 2-chloroquinazoline analogs begins with the synthesis of the core scaffold. The 2-chloroquinazoline moiety is a versatile intermediate, with the chlorine atom at the 2-position acting as a good leaving group, readily displaced by various nucleophiles to generate a diverse library of analogs.

A common synthetic route to 2,4-disubstituted quinazolines starts from anthranilic acid. The general workflow can be visualized as follows:

Caption: Generalized synthetic workflow for 2,4-disubstituted quinazolines.

A key intermediate for many potent analogs is 2,4-dichloroquinazoline, which can be synthesized from the corresponding quinazoline-2,4-dione. The selective substitution of the more reactive 4-chloro group allows for the introduction of various amines, followed by modification at the 2-position.

Unraveling the Structure-Activity Relationship (SAR)

The biological activity of 2-chloroquinazoline analogs can be systematically modulated by strategic substitutions at various positions of the quinazoline ring. The following sections detail the impact of these modifications.

The Critical Role of the 2-Position Substitution

The chlorine atom at the 2-position is the primary point of diversification for this class of compounds. Its replacement with different functionalities is a key determinant of biological activity.

-

Amino Substitutions: The introduction of an amino group at the 2-position, often achieved by reacting the 2-chloroquinazoline with various amines, is a common strategy. The nature of the amine substituent can significantly impact potency and selectivity. For instance, in the development of antibacterial agents, the presence of a 4-aminopiperidine linker at the 2-position was found to be crucial for activity.[1]

-

Thioether Linkages: The incorporation of a thioether linkage at the C-2 position has been shown to enhance anticancer activity.[5] For example, a series of 2-substituted mercapto-3-benzyl-6-iodo-4(3H)-quinazolinones were designed and synthesized, with some analogs exhibiting notable antitumor properties.[6]

-

Aryl and Heteroaryl Groups: Direct attachment or linkage of aryl or heteroaryl moieties to the 2-position can lead to potent compounds. The electronic properties of these substituents play a critical role. For instance, in a series of EGFR inhibitors, the introduction of a fluorine substituent at the C-2 position of a terminal benzene ring was vital for inhibitory activity.[7]

The Influence of the 4-Position Substitution

While the 2-position is a primary site for modification, the substituent at the 4-position also plays a crucial role in defining the pharmacological profile.

-

Anilino Scaffolds: The 4-anilinoquinazoline scaffold is a well-established pharmacophore, particularly for kinase inhibitors like Gefitinib and Erlotinib.[8][9] The nature of the aniline substituent, including the presence of electron-donating or electron-withdrawing groups, can fine-tune the inhibitory activity and selectivity.[7]

-

Alkylamino Groups: Simple alkylamino groups at the 4-position have also been explored. The length and branching of the alkyl chain can influence the compound's lipophilicity and interaction with the target protein.

Modifications on the Benzene Ring (Positions 5, 6, 7, and 8)

Substitutions on the fused benzene ring of the quinazoline core are critical for modulating potency, selectivity, and pharmacokinetic properties.

-

Halogenation: The introduction of halogens, such as chlorine or bromine, at positions 6 and 8 has been shown to improve the antimicrobial activities of quinazolinone derivatives.[3]

-

Methoxy Groups: The presence of methoxy groups, particularly at the 6- and 7-positions, is a common feature in many potent kinase inhibitors. These groups can form favorable interactions within the active site of the target kinase.[7]

-

Nitro Groups: The introduction of a nitro group, a strong electron-withdrawing group, can significantly impact the electronic properties of the quinazoline ring and its biological activity. In some series, a nitro group at the 6-position has been associated with reduced potency.[10]

Therapeutic Applications and Mechanisms of Action

The versatility of the 2-chloroquinazoline scaffold has led to the discovery of analogs with a wide range of therapeutic applications.

Anticancer Activity

A significant body of research on 2-chloroquinazoline analogs has focused on their potential as anticancer agents.[8][9][11][12][13][14]

-

Kinase Inhibition: Many quinazoline-based anticancer drugs function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[15][16] A primary target for many of these inhibitors is the Epidermal Growth Factor Receptor (EGFR).[4][7][9] They act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing its activation.[4]

Caption: Inhibition of EGFR signaling by 2-chloroquinazoline analogs.

-

Anti-Angiogenesis: Some 2,4-disubstituted quinazoline derivatives have demonstrated potent anti-angiogenesis activities, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.[17]

Antimicrobial Activity

2-substituted quinazolines have also shown promise as antibacterial agents.[1][18] The mechanism of action for some of these compounds involves the inhibition of bacterial RNA transcription and translation.[18]

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of 2-chloroquinazoline analogs are provided below.

General Synthetic Procedure for 2,4-Disubstituted Quinazolines

This protocol outlines a general method for the synthesis of a library of 2,4-disubstituted quinazoline analogs for SAR studies.

Step 1: Synthesis of 2-Substituted-Quinazolin-4(3H)-one

-

To a solution of anthranilic acid in a suitable solvent (e.g., toluene), add an appropriate aryl or heteroaryl amide.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with a suitable solvent and dry to obtain the 2-substituted-quinazolin-4(3H)-one.

Step 2: Chlorination to form 2-Substituted-4-chloroquinazoline

-

Suspend the 2-substituted-quinazolin-4(3H)-one in a mixture of phosphorus oxychloride (POCl₃) and a suitable solvent (e.g., toluene).

-

Add N,N-diethylaniline and heat the mixture under reflux for several hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2-substituted-4-chloroquinazoline.

Step 3: Nucleophilic Substitution to form 2,4-Disubstituted Quinazoline

-

To a solution of the 2-substituted-4-chloroquinazoline in a suitable solvent (e.g., isopropanol), add the desired amine.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Recrystallize the product from a suitable solvent to obtain the pure 2,4-disubstituted quinazoline analog.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[13][19][20][21][22][23]

Caption: A typical workflow for the MTT cytotoxicity assay.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (2-chloroquinazoline analogs) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[19]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).[19]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[19]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[19]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against compound concentration.

Quantitative SAR Data Summary

The following table summarizes the anticancer activity (IC₅₀ values) of representative 2,4-disubstituted quinazoline analogs against various cancer cell lines. This data highlights the impact of different substitution patterns on cytotoxic potency.

| Compound ID | 2-Position Substituent | 4-Position Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9 | -CH₂Cl | 3-chloro-4-fluoro-anilino | HepG2 | 4.5 | [8] |

| MDA-MB-468 | 3.8 | [8] | |||

| HCT-116 | 5.2 | [8] | |||

| 10 | -CH₂Cl | 3-ethynyl-anilino | HepG2 | 6.1 | [8] |

| MDA-MB-468 | 5.5 | [8] | |||

| HCT-116 | 7.3 | [8] | |||

| 11d | See reference | See reference | CNE-2 | 2.1 | [17] |

| PC-3 | 3.5 | [17] | |||

| SMMC-7721 | 1.8 | [17] | |||

| 14g | See reference | 4-anilino with chalcone | K-562 | 0.622 | [12][14] |

| RPMI-8226 | >1.81 | [12][14] | |||

| HCT-116 | >1.81 | [12][14] |

Conclusion and Future Perspectives

The 2-chloroquinazoline scaffold represents a highly versatile and privileged structure in medicinal chemistry. The ease of functionalization at the 2-position, coupled with the significant influence of substituents at the 4-position and on the benzene ring, provides a rich platform for the design and synthesis of novel therapeutic agents. The extensive research into their anticancer and antimicrobial properties has yielded valuable insights into their structure-activity relationships. Future research in this area should continue to explore novel substitutions and combinations of functional groups to optimize potency, selectivity, and pharmacokinetic profiles. The development of multi-target inhibitors based on the 2-chloroquinazoline scaffold also holds significant promise for overcoming drug resistance and improving therapeutic outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors | MDPI [mdpi.com]

- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. texaschildrens.org [texaschildrens.org]

- 23. MTT (Assay protocol [protocols.io]

Introduction: The Quinazoline Core - A Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Synthetic Pathways of Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazoline skeleton, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents one of the most significant "privileged structures" in medicinal chemistry.[1][2][3] Its derivatives exhibit an astonishingly broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties.[1][4] This versatility stems from the quinazoline core's ability to act as a rigid scaffold, presenting substituents in well-defined spatial orientations that facilitate specific interactions with various biological targets.

Notably, several quinazoline-based drugs have achieved market success, particularly as kinase inhibitors in oncology. Drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®) are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, revolutionizing the treatment of certain non-small-cell lung cancers.[5][6] Other examples include Dacomitinib, Lapatinib, and Idelalisib, which target different pathways and underscore the scaffold's therapeutic importance.[1]

Given their profound impact, the development of efficient, versatile, and sustainable synthetic routes to novel quinazoline derivatives is a central focus of contemporary organic and medicinal chemistry. This guide provides a comprehensive review of both classical and modern synthetic pathways, offering field-proven insights into their mechanisms, applications, and practical execution.

Part 1: Classical Synthetic Pathways

The foundational methods for constructing the quinazoline ring have been known for over a century. While sometimes limited by harsh reaction conditions or narrow substrate scope, these classical syntheses are still widely used and form the basis for many modern adaptations.

The Niementowski Quinazoline Synthesis

The Niementowski synthesis is arguably the most common classical method for preparing 4(3H)-quinazolinones, which are crucial precursors to many 4-substituted quinazolines.[7][8] The reaction involves the thermal condensation of an anthranilic acid with an amide.[3][8]

Causality and Mechanism: The reaction is typically performed at high temperatures (130–150°C), which are necessary to drive the dehydration and cyclization steps.[3] The mechanism proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization, followed by dehydration, to yield the final 4(3H)-quinazolinone product.[3][9] The choice of amide directly determines the substituent at the C2 position of the resulting quinazolinone.

Advantages & Limitations:

-

Advantage: Utilizes readily available starting materials (anthranilic acids and amides).

-

Limitation: Often requires high temperatures and long reaction times, which can limit its compatibility with sensitive functional groups.[7]

Workflow Diagram: Niementowski Quinazoline Synthesis

Caption: Workflow of the Niementowski Synthesis.

Experimental Protocol: Microwave-Assisted Niementowski Synthesis of 2-Substituted-4(3H)-quinazolinones

The advent of microwave-assisted organic synthesis (MAOS) has significantly improved the efficiency of the Niementowski reaction, drastically reducing reaction times from hours to minutes and often increasing yields.[3][6][7][10]

-

Step 1: Reactant Mixture: In a dedicated microwave reaction vessel, combine anthranilic acid (1.0 eq), the desired amide (e.g., formamide, 1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq). For a solvent-free approach, the reactants can be mixed directly.[7] Alternatively, a high-boiling polar solvent like DMF can be used.

-

Step 2: Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature of 150-170°C for 4-20 minutes.[6][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 3: Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Add cold water to the vessel to precipitate the product.

-

Step 4: Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford the pure 4(3H)-quinazolinone.[6]

Friedländer Annulation

The Friedländer synthesis is a versatile and straightforward method for preparing quinolines and can be adapted for quinazolines. The core reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or nitrile).[12][13][14]

Causality and Mechanism: The reaction is typically catalyzed by either an acid or a base.[14] The mechanism begins with an aldol-type condensation between the 2-aminoaryl ketone and the active methylene compound. This is followed by cyclization and dehydration (aromatization) to form the quinazoline ring.[12] The choice of the active methylene component is critical as it dictates the substitution pattern on the newly formed pyrimidine ring.

Advantages & Limitations:

-

Advantage: A highly convergent and atom-economical method for constructing the bicyclic system in a single step.

-

Limitation: The availability of suitably substituted 2-aminoaryl aldehydes or ketones can be a constraint.[15]

Workflow Diagram: Friedländer Annulation for Quinazolines

Caption: Workflow of the Friedländer Annulation.

Camps Quinoline Synthesis

The Camps synthesis is another classical method that produces hydroxyquinolines (or their tautomeric quinolone forms) from o-acylaminoacetophenones using a base.[16][17] While primarily a quinoline synthesis, its principles of intramolecular cyclization are relevant to the broader field of fused heterocycle chemistry.

Causality and Mechanism: The reaction is driven by a strong base (e.g., sodium hydroxide), which facilitates an intramolecular aldol-type condensation.[17] The base deprotonates the methyl group of the acetophenone and the methylene group of the N-acyl chain, leading to two possible cyclization pathways and potentially a mixture of isomeric products. The specific isomer that predominates is influenced by the reaction conditions and the nature of the substituents.[16]

Part 2: Modern Synthetic Strategies

To overcome the limitations of classical methods, a host of modern synthetic strategies have been developed. These approaches offer milder reaction conditions, greater functional group tolerance, improved efficiency, and novel pathways for C-C and C-N bond formation.[1][18][19]

Transition-Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of quinazolines, enabling reactions that are otherwise impossible and providing highly efficient and selective routes.[1][18][19][20]

Causality and Rationale: Metals like palladium (Pd), copper (Cu), iron (Fe), and cobalt (Co) are uniquely capable of facilitating key bond-forming steps through processes like oxidative addition, reductive elimination, and C-H activation.[1][19][21] The choice of metal, ligand, and reaction conditions allows chemists to precisely control reactivity and achieve desired transformations with high atom economy.

| Catalyst System | Typical Reaction Type | Key Advantages | Reference |

| Palladium (Pd) | C-C/C-N Cross-Coupling, Cascade Reactions | High efficiency, excellent functional group tolerance. Used for building complex scaffolds. | [1] |

| Copper (Cu) | Tandem Annulation, Oxidative Amination | Cost-effective, versatile for various C-N bond formations, often uses air as an oxidant. | [4][22] |

| Iron (Fe) | Acceptorless Dehydrogenative Coupling (ADC) | Earth-abundant, low toxicity, environmentally benign, atom-economical. | [21][22] |

| Cobalt (Co) | Dehydrogenative Cyclization, C-H Activation | Effective for C-H/N-H annulation, ligand-free conditions are often possible. | [20][21][23] |

| Manganese (Mn) | Acceptorless Dehydrogenative Coupling (ADC) | Earth-abundant, non-toxic, enables direct synthesis from alcohols and amides/nitriles. | [20][24][22] |

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolines

This protocol describes a tandem reaction where 2-aminobenzylamine is reacted with an aldehyde, a common and efficient copper-catalyzed approach.

-

Step 1: Catalyst and Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add CuI (5 mol%), a ligand such as 1,10-phenanthroline (10 mol%), and a base like K₂CO₃ (2.0 eq).

-

Step 2: Addition of Reactants: Add the solvent (e.g., DMSO or DMF), followed by 2-aminobenzylamine (1.0 eq) and the desired aldehyde (1.2 eq).

-

Step 3: Reaction: Heat the mixture to 100-120°C and stir for 12-24 hours. The reaction proceeds via an initial condensation to form an imine, followed by copper-catalyzed intramolecular cyclization and subsequent oxidation (often by air) to the aromatic quinazoline.

-

Step 4: Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-substituted quinazoline.

C-H Activation and Functionalization

Direct C-H activation is a powerful strategy that forges C-C or C-X bonds by functionalizing otherwise inert carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials.[1][25][26]

Causality and Rationale: This approach offers unparalleled atom and step economy. In quinazoline synthesis, transition metals (often Rh, Pd, or Co) are used to direct the functionalization of a C-H bond (e.g., on a benzylamine or an aniline derivative) and orchestrate a subsequent annulation to build the quinazoline ring.[1][25] For instance, a catalyst can activate an ortho C-H bond of a benzylamine, which then reacts with a nitrile to construct the heterocyclic core.[23]

Workflow Diagram: C-H Activation Strategy

Caption: General workflow for C-H activation synthesis.

Conclusion

The synthesis of quinazoline derivatives has evolved from classical high-temperature condensations to sophisticated, highly efficient modern methodologies. While classical routes like the Niementowski synthesis remain valuable for their simplicity and access to key quinazolinone intermediates, they are often enhanced by technologies like microwave irradiation.[6][7] The contemporary landscape is dominated by transition-metal-catalyzed reactions and C-H activation strategies, which provide unparalleled control, efficiency, and functional group compatibility.[1][18][19] For researchers in drug development, a thorough understanding of this diverse synthetic toolbox is essential for the rational design and construction of novel, potent, and selective therapeutic agents based on this enduringly important scaffold.

References

- 1. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 2. ijpsi.org [ijpsi.org]

- 3. benchchem.com [benchchem.com]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 17. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 18. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

- 19. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [pubmed.ncbi.nlm.nih.gov]

- 20. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quinazoline synthesis [organic-chemistry.org]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. soc.chim.it [soc.chim.it]

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 2-(2-Chloroquinazolin-4-yl)acetamide

Abstract & Introduction